molecular formula C18H19FN2O B2907843 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-fluorophenyl]pyridine CAS No. 2411201-88-0

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-fluorophenyl]pyridine

Cat. No.: B2907843
CAS No.: 2411201-88-0
M. Wt: 298.361
InChI Key: GBTCBHZPPNMGBM-UHFFFAOYSA-N
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Description

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-fluorophenyl]pyridine is a complex organic compound that features a pyridine ring substituted with a fluorophenyl group and a cyclobutylaziridinylmethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-fluorophenyl]pyridine typically involves multiple steps, starting with the preparation of the aziridine and pyridine intermediates. The cyclobutylaziridine can be synthesized through the reaction of cyclobutylamine with an epoxide under basic conditions. The fluorophenylpyridine intermediate can be prepared via a Suzuki-Miyaura coupling reaction between a boronic acid derivative and a halogenated pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling reactions and the implementation of green chemistry principles to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-fluorophenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The aziridine ring can be oxidized to form an aziridine N-oxide.

    Reduction: The pyridine ring can be reduced to a piperidine derivative.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aziridine N-oxide derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenylpyridine derivatives.

Scientific Research Applications

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-fluorophenyl]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-fluorophenyl]pyridine involves its interaction with specific molecular targets. The aziridine moiety can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, while the pyridine ring can participate in various interactions, such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-[(1-Cyclopropylaziridin-2-yl)methoxy]-5-fluorophenyl]pyridine
  • 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-4-fluorophenyl]pyridine
  • 3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-chlorophenyl]pyridine

Uniqueness

3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]-5-fluorophenyl]pyridine is unique due to the presence of the cyclobutylaziridine moiety, which imparts specific steric and electronic properties that can influence its reactivity and biological activity. The fluorine atom on the phenyl ring also contributes to its distinct characteristics by affecting its lipophilicity and metabolic stability.

Properties

IUPAC Name

3-[3-[(1-cyclobutylaziridin-2-yl)methoxy]-5-fluorophenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-15-7-14(13-3-2-6-20-10-13)8-18(9-15)22-12-17-11-21(17)16-4-1-5-16/h2-3,6-10,16-17H,1,4-5,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTCBHZPPNMGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC(=CC(=C3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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